![molecular formula C6H15NO B126090 D-Leucinol CAS No. 53448-09-2](/img/structure/B126090.png)
D-Leucinol
Overview
Description
D-Leucinol is a chemical compound with the molecular formula C6H15NO . It is used as a starting material for the synthesis of aminopeptidase N and phospholipase A2 inhibitors .
Synthesis Analysis
The synthesis of D-Leucinol involves a classical resolution of the racemic mixture. This process allows for the straightforward preparation of each enantiomer, especially the ® enantiomer, in good yields and high optical purities . The synthesis of useful derivatives is demonstrated by transformation into the corresponding ®-4-tert-butyl-2-oxazolidinone .Molecular Structure Analysis
The molecular structure of D-Leucinol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
D-Leucinol has a molecular weight of 117.19 g/mol . Other physical and chemical properties of D-Leucinol are not well-documented in the literature.Scientific Research Applications
Bioprocessing
D-Leucinol is utilized in bioprocessing for its role in cell culture and transfection processes. It serves as a biochemical reagent in amino alcohol formulations, contributing to the synthesis of complex biological products . Its properties facilitate the cultivation of cells and the introduction of new genetic material, which is pivotal in the development of biopharmaceuticals and gene therapies.
Cell Culture and Transfection
In the realm of cell culture and transfection , D-Leucinol is instrumental in enhancing the efficiency of transfection methods. It aids in the delivery of nucleic acids into eukaryotic cells, which is a cornerstone technique for studying gene functions and producing therapeutic proteins . The compound’s interaction with cellular mechanisms can improve the uptake and expression of genetic material, thereby optimizing research outcomes.
Cell and Gene Therapy
D-Leucinol’s applications extend to cell and gene therapy , where it’s involved in the development of treatments for various diseases. It’s part of the chemical inventory used to create compounds that interact with cellular pathways, potentially aiding in the delivery of therapeutic agents and supporting the advancement of regenerative medicine .
Cancer Research
In cancer research , D-Leucinol derivatives are studied for their ability to influence cellular signaling pathways, such as the mTORC1 pathway, which is implicated in cell growth and cancer progression . Understanding the structure-activity relationships of these derivatives can lead to the development of new therapeutic strategies targeting cancer cells.
Metabolic Studies
D-Leucinol is also significant in metabolic studies . Its derivatives are used to explore the activation of key metabolic pathways, like mTORC1, which plays a crucial role in regulating cell metabolism . These studies can shed light on metabolic disorders and contribute to the discovery of novel treatments.
Neuroscience
In neuroscience , research on D-Leucinol may contribute to the development of nano-based strategies for diagnostics and therapeutics . Its molecular structure could be key in designing nanomaterials that interact with neural tissues, offering potential breakthroughs in understanding and treating neurological disorders.
Pharmacology
Lastly, in pharmacology , D-Leucinol serves as a starting material for synthesizing inhibitors of enzymes like aminopeptidase N and phospholipase A2 . These enzymes are targets in the development of drugs for various conditions, highlighting D-Leucinol’s importance in drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of Action
D-Leucinol primarily targets the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . It also interacts with the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells .
Mode of Action
The activation of mTORC1 by D-Leucinol involves two successive events: the cellular uptake by LAT1 and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, necessitating a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
D-Leucinol affects the mTORC1 signaling pathway, which controls cell cycle, growth, metabolism, and survival . This pathway is one of the well-recognized cellular signaling pathways mobilized by amino acids .
Pharmacokinetics
A related study on d-leucine suggests that d-amino acids are predominantly metabolized by renal d-amino-acid oxidase (dao) to their corresponding α-keto acids
Result of Action
The activation of mTORC1 by D-Leucinol leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This process regulates cell growth and metabolism, and its dysregulation is often associated with diseases such as cancer .
properties
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Leucinol | |
CAS RN |
53448-09-2 | |
Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D(-)-Leucinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is D-Leucinol used in the development of pharmaceuticals?
A1: D-Leucinol serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].
Q2: Can D-Leucinol be used to create catalysts for chemical reactions?
A2: Yes, D-Leucinol can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting D-Leucinol's versatility in organic synthesis.
Q3: Are there any studies on the structural properties of compounds derived from D-Leucinol?
A3: Yes, researchers have characterized the structure of compounds incorporating D-Leucinol. One example is a chiral zinc-nitrogen coordination compound synthesized using D-Leucinol and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.